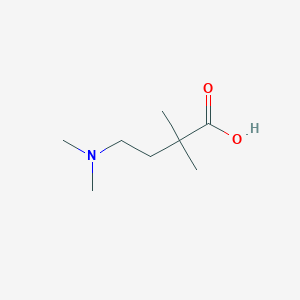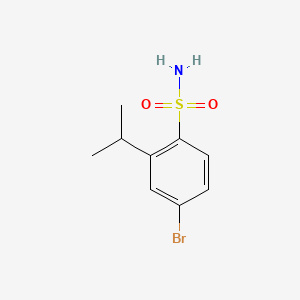![molecular formula C11H14ClNO B13612800 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride](/img/structure/B13612800.png)
1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride is a complex organic compound with a unique structure that combines elements of indene and furan
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the indene and furan rings, followed by functionalization to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution can introduce various alkyl or acyl groups.
Applications De Recherche Scientifique
1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies of enzyme interactions and cellular processes.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific pathways involved.
Comparaison Avec Des Composés Similaires
1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one: This compound shares a similar core structure but lacks the amine group, resulting in different chemical properties and reactivity.
6,7-Dihydro-1H-indeno[5,4-b]furan-8(2H)-one: Another related compound with slight structural variations that can affect its applications and behavior in chemical reactions.
Uniqueness: 1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride is unique due to the presence of the amine group and the hydrochloride salt, which enhance its solubility and stability. These features make it particularly valuable in applications requiring specific interactions with biological targets or in industrial processes where stability is crucial.
Propriétés
Formule moléculaire |
C11H14ClNO |
|---|---|
Poids moléculaire |
211.69 g/mol |
Nom IUPAC |
2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-amine;hydrochloride |
InChI |
InChI=1S/C11H13NO.ClH/c12-9-3-1-7-2-4-10-8(11(7)9)5-6-13-10;/h2,4,9H,1,3,5-6,12H2;1H |
Clé InChI |
CBVJGIJHANGEGN-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1N)C3=C(C=C2)OCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


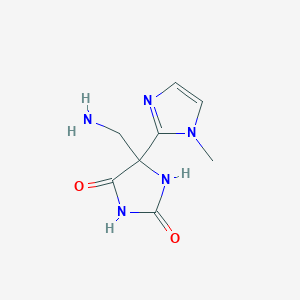
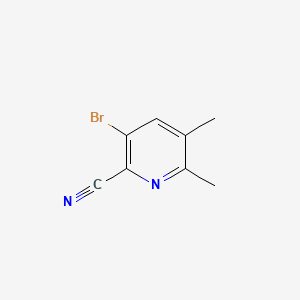
![2-{[(Benzyloxy)carbonyl]amino}-3-(2-methylphenyl)propanoic acid](/img/structure/B13612723.png)
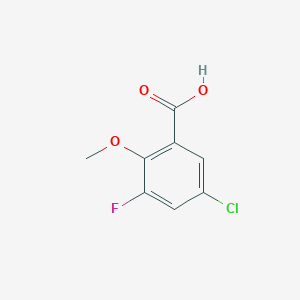


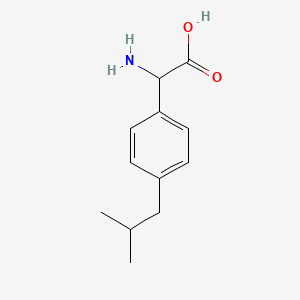
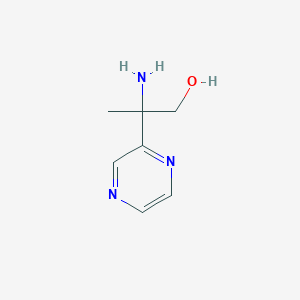
![1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)
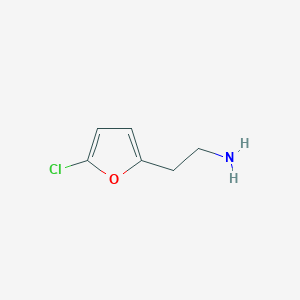
![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13612784.png)

